molecular formula C21H24N6O3S B2502611 4-methoxy-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872995-44-3

4-methoxy-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2502611
CAS No.: 872995-44-3
M. Wt: 440.52
InChI Key: VXJPKOIQRWPEQC-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H24N6O3S and its molecular weight is 440.52. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-methoxy-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring is known for its versatility in drug discovery, as it can efficiently explore the pharmacophore space and contribute to the stereochemistry of the molecule . The triazolopyridazine core may interact with specific enzymes, potentially inhibiting or activating them, which can influence various biochemical pathways. The benzamide moiety may facilitate binding interactions with proteins, enhancing the compound’s overall biochemical activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the pyrrolidine ring’s non-planarity allows for increased three-dimensional coverage, which can affect the binding mode to enantioselective proteins . This interaction can lead to changes in cell signaling pathways, ultimately impacting gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s pyrrolidine ring can interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . Additionally, the triazolopyridazine core may inhibit or activate specific enzymes, resulting in changes in gene expression and enzyme activity. These interactions contribute to the compound’s overall biochemical activity and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, the stability of the pyrrolidine ring and triazolopyridazine core can affect the compound’s overall activity and efficacy in in vitro and in vivo studies . Long-term exposure to the compound may result in changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and gene expression. At higher doses, the compound may cause toxic or adverse effects, potentially due to the saturation of binding sites or the accumulation of the compound in specific tissues

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound may interact with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the pyrrolidine ring can undergo metabolic transformations, leading to the formation of active or inactive metabolites . These metabolic pathways can affect the compound’s overall activity and efficacy in biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation in different cellular compartments . Understanding the transport and distribution of the compound is essential for determining its overall activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the pyrrolidine ring’s stereogenicity can affect the compound’s binding interactions with enantioselective proteins, leading to different biological profiles depending on its subcellular localization . Understanding the subcellular localization of the compound is crucial for determining its overall activity and potential therapeutic applications.

Properties

IUPAC Name

4-methoxy-N-[2-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3S/c1-30-16-6-4-15(5-7-16)21(29)22-11-10-18-24-23-17-8-9-19(25-27(17)18)31-14-20(28)26-12-2-3-13-26/h4-9H,2-3,10-14H2,1H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJPKOIQRWPEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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